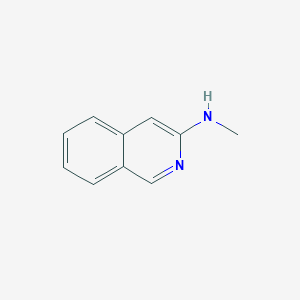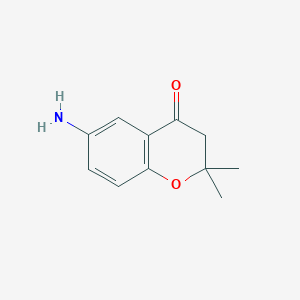
N-methylisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylisoquinolin-3-amine is an organic compound belonging to the isoquinoline family It is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylisoquinolin-3-amine can be synthesized through several methods. One common approach involves the methylation of isoquinolin-3-amine. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetonitrile.
Another method involves the reduction of N-methylisoquinoline-3-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of N-methylisoquinoline-3-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
N-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-3-imine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylisoquinolin-3-imine.
Reduction: this compound.
Substitution: Depending on the nucleophile, products can vary widely.
Aplicaciones Científicas De Investigación
N-methylisoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism by which N-methylisoquinolin-3-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the molecular target and the pathway involved.
Comparación Con Compuestos Similares
N-methylisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
Isoquinolin-3-amine: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and binding properties.
N-methylisoquinolin-4-amine: The position of the amine group is different, leading to variations in chemical behavior and applications.
N-methylquinolin-3-amine: The quinoline ring structure differs from isoquinoline, resulting in distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methylisoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMHNLYKFKJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)









